molecular formula C18H20FN7O2 B2764060 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide CAS No. 1448077-76-6

1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide

Cat. No. B2764060
CAS RN: 1448077-76-6
M. Wt: 385.403
InChI Key: LOUICYXKRZLNAA-UHFFFAOYSA-N
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Description

1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C18H20FN7O2 and its molecular weight is 385.403. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

  • Triazolo[4,5-d]pyrimidines, which are structurally related to the queried compound, are synthesized using various chemical reactions. For instance, enamino nitriles are converted into O-ethylformimides, which then react with semicarbazide to yield heterocondensed pyrimidines. These pyrimidines are further cyclized to afford 1,2,4-triazolo[1,5-c]pyrimidines (Wamhoff, Kroth, & Strauch, 1993).

Mechanism Studies in Chemical Reactions

  • The mechanism of transformation in similar compounds, such as the conversion of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines, has been studied. This involves specific cleavage and rearrangement processes (Lashmanova et al., 2019).

Potential Antimicrobial and Antitumor Activities

  • Compounds containing the triazolo[4,3-a]pyrimidine moiety, related to the queried compound, have been explored for their antimicrobial and antitumor properties. This includes the study of N-arylpyrazole-containing enaminones and their reactions with various compounds, showing inhibition effects on certain cancer cell lines (Riyadh, 2011).

Antibacterial Agent Development

  • Similar compounds with the azetidine and triazolo[4,3-a]pyrimidine moieties have been synthesized and evaluated for their antibacterial activity, as well as the effects of chirality on potency and efficacy (Frigola et al., 1995).

Structural and Spectroscopic Analysis

  • Research includes the synthesis and crystal structure analysis of pyrimidine derivatives containing the triazolo[1,5-a]pyrimidine ring. These studies utilize techniques like X-ray diffraction and spectroscopic methods to characterize the compounds and assess their antimicrobial activity (Lahmidi et al., 2019).

properties

IUPAC Name

1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-[2-(4-fluorophenoxy)ethyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN7O2/c1-2-26-17-15(23-24-26)16(21-11-22-17)25-9-12(10-25)18(27)20-7-8-28-14-5-3-13(19)4-6-14/h3-6,11-12H,2,7-10H2,1H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUICYXKRZLNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NCCOC4=CC=C(C=C4)F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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